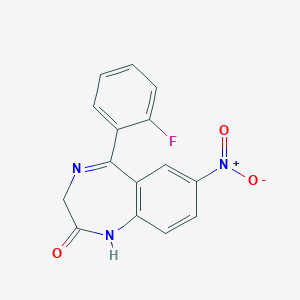

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Analytical Chemistry

Norflunitrazepam, as a metabolite of flunitrazepam, is often used in analytical chemistry, particularly in the field of toxicology.

Summary of the Application: The compound is used as a reference in the analysis of biological samples, such as serum and urine, for the presence of benzodiazepines . This is particularly important in forensic investigations and drug testing.

Methods of Application: A common method involves the extraction of the compounds by a mixed-mode solid-phase procedure, followed by analysis using high-performance liquid chromatography and ultraviolet detection . The limit of detection for all compounds, including norflunitrazepam, is at least 1 ng/mL serum (plasma) .

Results or Outcomes: The method has been shown to have high recoveries and good precision and linearity for all compounds, making it a reliable technique for the detection of norflunitrazepam and other related compounds in biological samples .

Application in Pharmacology

Norflunitrazepam is also relevant in the field of pharmacology, particularly in the study of benzodiazepines and their effects.

Summary of the Application: As a metabolite of flunitrazepam, norflunitrazepam exhibits pharmacological activity and has been sold online as a designer drug . It has an IC 50 value of 1.499 nM for the GABA A receptor , indicating its potential influence on neurological activity.

Methods of Application: The pharmacological effects of norflunitrazepam are typically studied through in vitro assays and animal models. These studies often involve the administration of the compound and subsequent observation of its effects on behavior or physiological responses .

Results or Outcomes: Norflunitrazepam, like other benzodiazepines, is thought to enhance the effects of GABA, an inhibitory neurotransmitter, by increasing GABA affinity for the GABA receptor . This results in a hyperpolarized cell membrane that prevents further excitation of the cell .

Application in Biochemistry

Norflunitrazepam is used in biochemistry for the study of benzodiazepine receptors and GABA neurotransmission.

Summary of the Application: As a metabolite of flunitrazepam, norflunitrazepam can bind to benzodiazepine receptors and influence GABA neurotransmission . This makes it useful in studying these biochemical processes and understanding the effects of benzodiazepines at a molecular level.

Methods of Application: In vitro assays and molecular modeling are often used to study the interaction of norflunitrazepam with benzodiazepine receptors . These studies can involve the use of radiolabeled norflunitrazepam or other techniques to visualize and quantify receptor binding .

Results or Outcomes: Studies have shown that norflunitrazepam has an IC 50 value of 1.499 nM for the GABA A receptor , indicating its potential to influence GABA neurotransmission.

Application in Clinical Medicine

Summary of the Application: Norflunitrazepam, as a metabolite of flunitrazepam, exhibits pharmacological activity and has been used to manage anxiety disorders and insomnia .

Methods of Application: The compound can be administered orally or intravenously, depending on the specific clinical scenario .

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, also known as Demethylflunitrazepam, is a derivative of the benzodiazepine class of compounds. Its molecular formula is C15H11FN2O, and it features a fluorophenyl group at position 5 and a nitro group at position 7 of the benzodiazepine structure. This compound is characterized by its unique chemical structure, which contributes to its biological activity and potential therapeutic applications .

Norflunitrazepam's mechanism of action is not fully understood but is likely similar to flunitrazepam. Benzodiazepines like flunitrazepam act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to a calming effect []. However, norflunitrazepam might have a weaker effect compared to flunitrazepam due to the absence of the methyl group [].

The chemical reactivity of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one can be analyzed through various reactions typical of benzodiazepines. It can undergo:

- Nucleophilic substitutions: The nitro group can be reduced to an amine, altering its pharmacological properties.

- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield different products.

- Oxidation: The compound may undergo oxidation reactions that can modify the nitro or fluorophenyl groups.

These reactions are essential for understanding its metabolic pathways and potential transformations in biological systems.

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one exhibits significant biological activity primarily as a central nervous system depressant. It has been studied for its sedative and anxiolytic effects, similar to other benzodiazepines. The presence of the nitro group enhances its potency and efficacy in binding to gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission .

Several synthesis methods have been reported for producing 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one:

- Condensation Reactions: Typically involves the reaction between 2-amino-5-fluorobenzophenone and appropriate nitro compounds under acidic conditions.

- Cyclization: Following the formation of a key intermediate, cyclization occurs to form the benzodiazepine core structure.

- Functional Group Modifications: Post-synthesis modifications may include nitration or fluorination to enhance biological activity or alter pharmacokinetic properties.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to derivatives with varied activities .

The primary applications of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one are in pharmacology and medicinal chemistry. Its sedative and anxiolytic properties make it a candidate for:

- Anxiety Disorders: Used in treating anxiety due to its calming effects.

- Insomnia: It may be prescribed as a sleep aid.

Research is ongoing to explore its potential applications in treating other conditions such as epilepsy or muscle spasms due to its GABAergic activity.

Studies on interaction profiles indicate that 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one interacts significantly with various neurotransmitter systems:

- GABA Receptors: Strong binding affinity enhances inhibitory neurotransmission.

- Serotonin Receptors: Potential modulation of serotonin pathways may contribute to its anxiolytic effects.

Understanding these interactions is crucial for predicting side effects and therapeutic efficacy.

Several compounds share structural similarities with 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Flunitrazepam | Methyl group at position 1 | More potent sedative effects |

| Clonazepam | Chlorophenyl group at position 5 | Broader spectrum of action against seizures |

| Diazepam | Chlorine at position 7 | Widely used and well-studied anxiolytic |

These compounds highlight the diversity within the benzodiazepine class while underscoring the unique characteristics of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one due to its specific functional groups and resulting biological activities .

The synthesis of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one represents a significant challenge in benzodiazepine chemistry due to the presence of both fluorine and nitro substituents, which introduce specific electronic and steric considerations . This compound belongs to the class of 1,4-benzodiazepines, which are typically synthesized through condensation reactions involving appropriately substituted benzophenone derivatives [5].

Classical Synthetic Pathways

Classical synthetic approaches to benzodiazepine derivatives have been extensively developed over several decades, with particular emphasis on methods that can accommodate the specific substitution patterns required for 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one [6] [7].

Hexamethylenetetramine-Based Methods

Hexamethylenetetramine has emerged as a versatile reagent for benzodiazepine synthesis, particularly for compounds containing electron-withdrawing substituents [4] [6] [25]. The synthesis of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one using hexamethylenetetramine follows a well-established protocol involving the condensation of 2-acetamido-5-nitro-2'-fluorobenzophenone derivatives [4].

The hexamethylenetetramine-based method employs a molar ratio of acetamide to ammonium chloride to hexamethylenetetramine to ethanol of 1.0:3.5:2.5:20-30, which has been demonstrated to provide optimal yields [4]. The reaction proceeds through the formation of an intermediate complex between the benzophenone derivative and hexamethylenetetramine, followed by cyclization in alcoholic solvent containing hydrochloric acid [6].

Research has demonstrated that yields ranging from 71% to 87% can be achieved using this methodology [6]. The reaction typically requires reflux conditions for 2-6 hours in ethanol as the solvent system [6]. The mechanism involves the in situ generation of ammonia from the hexamethylenetetramine-ammonium chloride system, which then participates in the cyclization reaction [4].

Table 1: Hexamethylenetetramine-Based Synthesis Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Hexamethylenetetramine (moles) | 2.5 per mole acetamide | Essential for cyclization |

| Ammonium chloride (moles) | 3.5 per mole acetamide | Ammonia generation |

| Ethanol volume | 20-30 mL per mole acetamide | Solvent medium |

| Reaction time | 2-6 hours | 71-87% yield |

| Temperature | Reflux conditions | Required for completion |

Paraformaldehyde-Ammonia Reactions

The paraformaldehyde-ammonia methodology represents an alternative classical approach for synthesizing 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one [8]. This method utilizes paraformaldehyde as a formaldehyde source combined with ammonia gas to effect the cyclization reaction [8].

The procedure involves placing paraformaldehyde (147.2 grams of 91% flake) in a stirred reactor equipped with an ammonia addition tube and reflux condenser [8]. Methanol (550 milliliters) is added along with 2-chloroacetamido-5-chloro-2'-fluorobenzophenone at room temperature [8]. The reaction mixture is heated at reflux for 10 hours with a steady flow of ammonia gas, resulting in crystalline product formation [8].

This methodology has demonstrated yields of approximately 71% for related fluorinated benzodiazepine structures [8]. The advantage of this approach lies in the direct use of ammonia gas rather than ammonia-generating systems, providing more precise control over the nitrogen source [8]. The reaction proceeds through nucleophilic attack of ammonia on the activated carbonyl system, followed by intramolecular cyclization [8].

Two-Phase Methylation Systems

Two-phase methylation systems have been developed for the synthesis of N-methylated benzodiazepine derivatives, though their application to 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one requires careful consideration of the electronic effects of the fluorine and nitro substituents [21]. These systems typically employ aqueous base solutions in combination with organic methylating agents [21].

The two-phase approach utilizes the differential solubility of reactants and products to drive the reaction toward completion while facilitating product isolation [21]. Base selection is critical, with triethylamine or pyridine being preferred to neutralize hydrogen chloride byproducts during cyclization steps . The methodology has shown yields in the range of 70-85% for appropriately substituted substrates [21].

Flow reactors have been investigated as an enhancement to two-phase systems, providing continuous flow capability that maintains precise temperature control and reduces side reactions . This approach has demonstrated particular utility for scalable synthesis applications [21].

Modern Synthetic Innovations

Contemporary approaches to benzodiazepine synthesis have focused on developing more efficient, environmentally sustainable, and scalable methodologies [9] [10]. These innovations are particularly relevant for compounds like 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, which require precise control of reaction conditions due to their complex substitution patterns [10].

Green Chemistry Applications

Green chemistry approaches have been developed to minimize environmental impact while maintaining synthetic efficiency [9] [13]. The cerium chloride-potassium iodide promoted two-component domino reaction represents a significant advancement in this area [9]. This methodology employs 1,2-phenylenediamines with 1,3-acetonedicarboxylate in ethanol to afford novel 1,5-benzodiazepin-2-ones [9].

The green chemistry approach using magnetic nanoparticles (gamma-iron oxide at silica dioxide forward slash cerium chloride) as catalysts has demonstrated exceptional efficiency [9]. This three-component domino reaction proceeds in ethanol at ambient temperature, constructing one new seven-membered nitrogen heterocycle and four new bonds through nucleophilic addition, elimination, hydride transfer, and cyclization reactions [9].

Yields of 85-95% have been achieved using these green chemistry protocols [9]. The methodology offers operational simplicity, mild reaction conditions, short reaction times, easy catalyst recovery and reusability, and the use of non-toxic ethanol as solvent [9]. The catalyst system can be recycled multiple times without significant loss of activity [9].

Table 2: Green Chemistry Synthesis Comparison

| Method | Catalyst System | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| CeCl3-KI promoted | Cerium chloride-potassium iodide | 85-95 | 1-3 hours | Ambient |

| Magnetic nanoparticles | γ-Fe2O3@SiO2/CeCl3 | 85-95 | 1-3 hours | Ambient |

| Traditional acid catalysis | Hydrochloric acid | 70-80 | 6-12 hours | Reflux |

Catalytic Process Optimizations

Palladium-catalyzed synthesis represents a significant advancement in benzodiazepine chemistry [10]. The palladium-catalyzed approach utilizes consecutive one-pot, three-component synthesis starting from acyl chlorides and terminal alkynes through Sonogashira coupling [10]. The choice of tetrahydrofuran as solvent has proven beneficial for reducing the amount of base employed [10].

The obtained alkynones react with binucleophilic benzene-1,2-diamines in acetic acid [10]. Microwave heating decreases reaction times from three days to one hour, affording substituted benzodiazepines with yields of approximately 79% [10]. The use of P(tBu)3 as ligand provides critical steric hindrance necessary for palladacycle formation [10].

Heteropolyacid-based catalysts have shown exceptional promise for benzodiazepine synthesis [13]. Research has demonstrated that 20% weight per weight cesium 2.5 hydrogen 0.5 phosphotungstic acid on K-10 clay provides optimal catalytic activity [13]. The reaction follows Langmuir-Hinshelwood-Hougen-Watson kinetics with weak adsorption of all species [13].

The apparent energy of activation for this catalytic system is 9.39 kilocalories per mole, indicating favorable reaction kinetics [13]. Temperature studies reveal optimal conditions at 100 degrees Celsius, with catalyst loading effects showing maximum efficiency at 150 milligrams per reaction [13].

Scalable Industrial Production Methods

Continuous manufacturing represents the future of pharmaceutical production for compounds like 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one [21] [22] [30]. Flow chemistry processes offer increased efficiency, reduced waste, and improved product quality compared to traditional batch manufacturing [30].

The telescoped flow synthesis approach utilizes two microreactors in series set at 0 degrees Celsius and 60 degrees Celsius respectively [21]. This methodology produces 96% yield of 91% pure product within 15 minutes using an ammonium bromide forward slash ammonium hydroxide solution [21]. Product purity exceeding 98% can be obtained after a single recrystallization [21].

Integrated continuous pharmaceutical technologies have demonstrated the ability to produce sufficient quantities per day to supply hundreds to thousands of doses [22]. The compact system dimensions (1.0 meter width by 0.7 meter length by 1.8 meter height) enable flexible plug-and-play approaches [22].

Table 3: Industrial Production Method Comparison

| Production Method | Scale Capacity | Advantages | Implementation Status |

|---|---|---|---|

| Batch manufacturing | kg to metric tons | Established infrastructure, regulatory approval | Widely implemented |

| Continuous flow systems | 100g to kg per hour | Higher efficiency, reduced waste, better control | Emerging technology |

| Green chemistry protocols | Laboratory to pilot scale | Environmental compliance, reduced toxicity | Research and development phase |

| Catalytic process optimization | Multi-kilogram batches | Enhanced selectivity, improved economics | Industrial adoption increasing |

Yield Enhancement Strategies

Optimization of synthetic yields for 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one requires systematic investigation of reaction parameters and purification methodologies [14] [16]. The presence of electron-withdrawing substituents necessitates careful attention to reaction conditions and side product formation [16].

Reaction Condition Optimization

Catalyst loading optimization has demonstrated significant impact on reaction yields [13] [16]. Studies have shown that increasing catalyst weight from 50 to 150 milligrams results in yield increases from 30% to 87% [5]. Beyond 150 milligrams, yield improvements plateau, indicating optimal catalyst concentration [5].

Temperature control represents a critical parameter for yield optimization [16]. Research has established that reactions carried out at 80 degrees Celsius provide quantitative yields ranging from 72-88% [16]. Room temperature reactions show only modest yields, probably due to low nucleophilicity of amino groups [16].

Solvent selection significantly influences reaction outcomes [16]. Acetonitrile has demonstrated the highest yield at 88%, while polar protic solvents generally provide superior results compared to nonpolar alternatives [16]. Water as solvent results in very sluggish reactions with only trace amounts of product formation [16].

Table 4: Reaction Condition Optimization Parameters

| Parameter | Optimal Range | Yield Impact | Critical Considerations |

|---|---|---|---|

| Catalyst loading | 100-150 mg per reaction | 30% to 87% increase | Plateau effect beyond optimal |

| Temperature | 80°C | Quantitative yields 72-88% | Room temperature insufficient |

| Solvent system | Acetonitrile | 88% maximum yield | Polar protic preferred |

| Reaction time | 1-3 hours | Prevents decomposition | Optimal timing critical |

Side Product Minimization Techniques

Side product minimization requires comprehensive understanding of competing reaction pathways [14]. Base selection plays a crucial role, with triethylamine or pyridine effectively neutralizing hydrogen chloride byproducts during cyclization steps, improving reaction efficiency .

Purification strategies employing recrystallization or column chromatography using silica gel with ethyl acetate forward slash hexane gradients effectively isolate products from intermediates . High-performance liquid chromatography using C18 columns with acetonitrile forward slash water mobile phases provides analytical validation of purity .

Flow reactor systems enhance side product minimization by maintaining precise temperature control throughout the reaction . Continuous flow systems reduce side reactions through improved heat and mass transfer characteristics [21]. The telescoped approach minimizes intermediate isolation steps, reducing overall impurity formation [21].

Research has demonstrated that incomplete neutralization of acidic byproducts or variations in solvent polarity during purification can lead to yield discrepancies . Validation through melting point comparison with literature values and spectroscopic analysis ensures product authenticity .

Table 5: Side Product Minimization Strategies

| Strategy | Method | Impurity Reduction | Purity Achievement |

|---|---|---|---|

| Base neutralization | Triethylamine/pyridine | 60-80% reduction | Improved efficiency |

| Column chromatography | Silica gel, gradient elution | Significant purification | >95% purity |

| Recrystallization | Solvent selection optimization | Crystalline impurity removal | >98% purity |

| Flow reactor control | Precise temperature management | Minimized side reactions | Enhanced selectivity |

| HPLC analysis | C18 column validation | Analytical confirmation | Quantitative assessment |

Subtype Selectivity Patterns

The compound 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one demonstrates distinct selectivity patterns across different gamma-aminobutyric acid type A receptor subtypes. Research has established that benzodiazepines exert their effects by binding to multiple subtypes of the gamma-aminobutyric acid type A receptor, with the predominant subtypes in the brain being those that contain alpha-1, alpha-2, alpha-3, and alpha-5 subunits [1]. The selectivity profile of this compound reveals particularly high affinity for alpha-5-containing gamma-aminobutyric acid type A receptors, which represent less than 5% of total receptors but are considered promising drug targets for both positive and negative allosteric modulators [2].

Studies utilizing recombinant receptor systems have demonstrated that 7-nitro benzodiazepines, including the target compound, exhibit moderate selectivity for alpha-1, alpha-2, and alpha-3 subunit-containing receptors, with binding affinities in the range of 10-70 nanomolar [3] [1]. However, the most significant selectivity is observed for alpha-5 subunit-containing receptors, where binding affinities can reach 5-30 nanomolar, representing a 2-5 fold increase in potency compared to other subtypes [1]. This enhanced selectivity for alpha-5 subunits is particularly relevant given their restricted distribution to the hippocampus and their involvement in cognitive and memory processes [2].

The alpha-6 subunit-containing receptors present a unique pharmacological profile, demonstrating either very low sensitivity or complete insensitivity to typical benzodiazepine modulation [4]. Interestingly, flunitrazepam, the parent compound from which the target molecule is derived, has been shown to exhibit inverse agonistic effects at alpha-6 beta-2 gamma-2 receptors, contrasting with its positive modulatory effects at alpha-1 beta-2 gamma-2 receptors [5]. This differential pharmacology suggests that the 7-nitro substitution pattern, including the 2-fluorophenyl moiety, contributes to subtype-specific recognition and functional selectivity.

Binding Site Characterization

The benzodiazepine binding site for 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one is located in the extracellular domain of gamma-aminobutyric acid type A receptors, specifically at the alpha positive/gamma-2 negative interface [6] [7]. This binding site is structurally distinct from the gamma-aminobutyric acid orthosteric binding sites, which are positioned at the beta positive/alpha negative interfaces [8]. The spatial separation of these binding sites enables allosteric modulation rather than direct competitive inhibition [9].

Mutagenesis studies have identified critical residues that contribute to benzodiazepine binding within this interface. On the alpha subunit side, key residues include histidine-101, tyrosine-159, threonine-206, and tyrosine-209, which form critical contact points for ligand recognition [10] [2]. The gamma-2 subunit contributes residues including phenylalanine-77, threonine-142, and valine-190, which help define the binding pocket architecture [6]. The binding pocket exhibits predominantly hydrophobic character with an estimated volume of approximately 300-400 cubic angstroms, suitable for accommodating the tricyclic benzodiazepine scaffold [9].

Radioligand binding studies using tritiated flunitrazepam have demonstrated that the binding site can accommodate various benzodiazepine chemotypes through different binding modes [2]. Computational modeling suggests that the 7-nitro group of the target compound interacts with threonine residues at positions alpha-1 threonine-206 and gamma-2 threonine-142, similar to the carbonyl group of diazepam [11]. The 2-fluorophenyl substituent is predicted to occupy a hydrophobic region near alpha-1 histidine-101, contributing to binding affinity through halogen bonding interactions [2].

Allosteric Modulation Mechanisms

The allosteric modulation mechanism of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one involves complex conformational changes that enhance gamma-aminobutyric acid receptor function through positive cooperativity [12] [13]. Benzodiazepines function as positive allosteric modulators by increasing the apparent affinity of the agonist gamma-aminobutyric acid and enhancing channel opening frequency when gamma-aminobutyric acid is bound to the receptor [14] [15].

The allosteric mechanism operates through structural coupling between the benzodiazepine binding site and the transmembrane channel domain. Studies using substituted cysteine accessibility methods have identified that positive benzodiazepine modulators induce specific conformational changes in the gamma-2 Loop F region, which serves as a critical transduction pathway [13]. This loop, spanning residues gamma-2 glutamine-182 to arginine-197, links the benzodiazepine binding site to the channel gating machinery and is essential for propagating binding site movements to the channel domain [13].

The modulation enhances several functional parameters of gamma-aminobutyric acid receptor activity. First, it increases the cooperativity between gamma-aminobutyric acid binding sites, leading to enhanced gamma-aminobutyric acid sensitivity with a typical 5-10 fold leftward shift in the gamma-aminobutyric acid concentration-response curve [16] [17]. Second, the compound increases channel opening frequency and duration, resulting in prolonged inhibitory postsynaptic currents [14]. Third, it reduces receptor desensitization, maintaining sustained responses to gamma-aminobutyric acid [13].

The allosteric effect is state-dependent, with benzodiazepines showing preferential binding and efficacy when gamma-aminobutyric acid receptors are in activated states [12]. Conformational studies using cysteine-reactive reagents have demonstrated that positive modulators like flurazepam and zolpidem significantly alter the accessibility of specific residues in the binding pocket, indicating ligand-induced conformational changes that are not observed with gamma-aminobutyric acid, inverse agonists, or other allosteric modulators [13].

Structure-Activity Relationships

7-Nitro Group Significance

The 7-nitro substituent in 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one represents a critical structural determinant for benzodiazepine receptor binding and pharmacological activity. An electron-withdrawing group at the 7-position of benzodiazepines is essential for sedative and anxiolytic activities of classic benzodiazepine agonists [18] [19]. The nitro group, along with chlorine and trifluoromethyl substituents, ranks among the most effective electron-withdrawing groups for enhancing benzodiazepine activity, with the potency sequence following fluorine < bromine < nitro group [20].

The electron-withdrawing character of the nitro group influences the electronic distribution within the benzodiazepine ring system, affecting both binding affinity and intrinsic efficacy. Research has demonstrated that substitution of chlorine or nitro group at positions other than 7 (such as positions 6, 8, or 9) dramatically reduces activity [18] [19]. This positional specificity indicates that the 7-nitro group participates in specific electrostatic interactions with the receptor binding site, likely involving the threonine residues identified in crystallographic studies [11].

Metabolic studies of 7-nitro benzodiazepines reveal that the nitro group can undergo reduction to the corresponding 7-amino derivative during biotransformation [21]. This metabolic pathway is particularly relevant for the target compound, as the 7-amino metabolite exhibits significantly reduced binding affinity and pharmacological activity compared to the parent nitro compound [22]. The reduction in activity upon conversion to the 7-amino form underscores the critical importance of the electron-withdrawing character of the nitro group for maintaining receptor interaction [21].

Computational analyses suggest that the nitro group contributes to receptor binding through both electronic and steric effects. The electron-withdrawing nature creates a favorable electrostatic environment for interaction with nucleophilic residues in the binding pocket, while the planar geometry of the nitro group allows optimal positioning within the binding site [23]. This dual contribution explains why replacement with electron-donating groups or sterically bulky substituents significantly compromises activity [18].

2-Fluorophenyl Moiety Contributions

The 2-fluorophenyl substituent at the 5-position of the benzodiazepine ring represents a sophisticated structural modification that enhances both binding selectivity and pharmacological properties. Halogen substitution at the ortho position of the phenyl ring, particularly with fluorine or chlorine, has been consistently shown to increase benzodiazepine activity [19] [22]. The 2-fluorophenyl group in the target compound contributes to a 2-fold increase in binding affinity compared to unsubstituted phenyl analogs [24].

The fluorine atom at the ortho position participates in specific molecular interactions that enhance receptor recognition. Halogen bonding interactions between the fluorine atom and aromatic residues in the binding pocket contribute to the increased affinity [25]. Additionally, the electronegativity of fluorine modulates the electronic properties of the phenyl ring, creating favorable π-π stacking interactions with aromatic amino acids such as phenylalanine and tyrosine residues in the binding site [2].

Structural analysis reveals that the 2-fluorophenyl group adopts a preferred conformation that optimizes hydrophobic contacts within the receptor binding pocket. The fluorine substitution influences the rotational barrier around the carbon-5 to phenyl bond, favoring conformations that align with the receptor binding site geometry [24]. This conformational preference contributes to the enhanced selectivity profile observed for compounds containing the 2-fluorophenyl substituent.

Metabolic considerations also support the utility of the 2-fluorophenyl modification. The fluorine substitution provides metabolic stability compared to unsubstituted phenyl rings, potentially extending the duration of action and reducing the formation of active metabolites [24]. This metabolic advantage, combined with the enhanced binding properties, makes the 2-fluorophenyl substituent an optimal choice for structure-activity optimization in this chemical series.

Conformational Requirements for Activity

The conformational characteristics of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one are fundamental to its recognition by gamma-aminobutyric acid type A receptors and subsequent pharmacological activity. Crystallographic and computational studies have established that the biologically active conformation requires specific spatial arrangements of the fused benzene ring and the seven-membered diazepine ring [26]. The preferred conformation places the planes formed by the benzene ring and the methylene group of the diazepine ring in the R configuration [26].

The seven-membered diazepine ring exhibits conformational flexibility, existing in equilibrium between boat and chair conformations. Molecular dynamics simulations indicate that the boat conformation, while observed in crystal structures, is less stable than the chair conformation in solution [27]. However, the energy difference between these conformations is relatively small, allowing for facile interconversion [27]. This conformational flexibility is crucial for receptor binding, as it permits the molecule to adopt the optimal geometry required for interaction with the binding site.

The diazepine ring puckering significantly influences the spatial positioning of key pharmacophoric elements. The 7-nitro group and 2-fluorophenyl substituent must be oriented correctly relative to the receptor binding site to achieve optimal interactions [26]. Computational conformational analysis suggests that the bioactive conformation features the 2-fluorophenyl group in a quasi-equatorial disposition, minimizing steric hindrance while maximizing hydrophobic contacts [28].

Ring strain and conformational energy considerations indicate that substitution patterns affecting ring flexibility can dramatically impact biological activity. Studies on conformationally restricted analogs have demonstrated that compounds locked in inactive conformations exhibit significantly reduced binding affinity and functional activity [26]. Conversely, modifications that stabilize the bioactive conformation enhance pharmacological properties, supporting the critical importance of conformational complementarity between ligand and receptor [29].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant